molecular formula C12H9BrClN B3037035 7-bromo-9-chloro-1H,2H,3H-cyclopenta[b]quinoline CAS No. 40528-06-1

7-bromo-9-chloro-1H,2H,3H-cyclopenta[b]quinoline

Cat. No. B3037035
CAS RN: 40528-06-1
M. Wt: 282.56 g/mol
InChI Key: DECUDANGGWKBLH-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, with a benzene ring fused to a pyridine at two adjacent carbon atoms . The bromo and chloro groups are halogens that are often used in organic chemistry as functional groups .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through methods such as palladium-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the cyclopenta[b]quinoline core and the bromo and chloro substituents. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the bromo and chloro groups. These could influence properties such as polarity, solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many quinoline derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors such as its reactivity and the specific nature of the bromo and chloro groups. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, particularly in the field of medicinal chemistry. Further studies could also aim to elucidate its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

7-bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN/c13-7-4-5-11-9(6-7)12(14)8-2-1-3-10(8)15-11/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECUDANGGWKBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C=CC(=C3)Br)N=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208301
Record name 7-Bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

CAS RN

40528-06-1
Record name 7-Bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40528-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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